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Introduction
Eosinophils are key effector cells in type 2 inflammatory responses, playing a critical role in the

pathogenesis of allergic diseases such as asthma and allergic rhinitis.[1][2] The migration of

eosinophils from the bloodstream into tissues is a crucial step in the inflammatory cascade,

driven by various chemoattractants.[3] One potent chemoattractant for eosinophils is

prostaglandin D2 (PGD2), which exerts its effects through the Chemoattractant Receptor-

Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[4][5]

Ramatroban is a dual antagonist of the thromboxane A2 (TXA2) receptor and the CRTH2

receptor. Its ability to block the CRTH2 receptor makes it a promising candidate for inhibiting

PGD2-induced eosinophil migration and thereby reducing eosinophilic inflammation. These

application notes provide a detailed protocol for assessing the in vitro effect of Ramatroban on

eosinophil migration using a transwell chemotaxis assay.

Signaling Pathway of PGD2-Induced Eosinophil
Migration and Inhibition by Ramatroban
Prostaglandin D2 (PGD2), primarily released from mast cells, binds to the G-protein coupled

receptor CRTH2 on the surface of eosinophils. This binding event triggers a cascade of
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intracellular signaling events, including the activation of phospholipase C (PLC) and

phosphoinositide 3-kinase (PI3K), leading to an increase in intracellular calcium levels and the

activation of downstream effectors such as mitogen-activated protein kinases (MAPKs). These

signaling pathways ultimately result in cytoskeletal rearrangement and directed cell movement,

or chemotaxis, towards the PGD2 gradient.

Ramatroban acts as a competitive antagonist at the CRTH2 receptor, preventing PGD2 from

binding and initiating the downstream signaling cascade. By blocking this interaction,

Ramatroban effectively inhibits PGD2-induced eosinophil migration.
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Figure 1: Signaling pathway of PGD2-induced eosinophil migration and its inhibition by
Ramatroban.

Experimental Protocol: In Vitro Eosinophil Transwell
Migration Assay
This protocol details the steps to assess the inhibitory effect of Ramatroban on PGD2-induced

eosinophil migration using a transwell system.

Materials and Reagents
Human Eosinophils (isolated from peripheral blood of healthy or allergic donors)

Ramatroban (Tocris Bioscience or equivalent)

Prostaglandin D2 (PGD2) (Cayman Chemical or equivalent)

RPMI 1640 medium supplemented with 10 mM HEPES and 0.5% Bovine Serum Albumin

(BSA) (Assay Medium)

Transwell inserts with 3-5 µm pore size polycarbonate membrane (e.g., Corning Costar)

24-well companion plates

Dimethyl sulfoxide (DMSO)

Phosphate Buffered Saline (PBS)

Trypan Blue solution

Flow cytometer or microplate reader

Eosinophil Peroxidase (EPO) assay reagents (optional, for colorimetric quantification)

Experimental Workflow
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Figure 2: Experimental workflow for the eosinophil transwell migration assay.

Step-by-Step Procedure
Eosinophil Isolation: Isolate eosinophils from human peripheral blood using a standard

method such as negative selection with magnetic beads to achieve high purity (>98%).

Resuspend the purified eosinophils in Assay Medium at a concentration of 1 x 10^6 cells/mL.

Assess cell viability using Trypan Blue exclusion; viability should be >95%.

Preparation of Ramatroban and PGD2:

Prepare a stock solution of Ramatroban in DMSO. Further dilute in Assay Medium to

achieve final desired concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). The final DMSO

concentration should not exceed 0.1%.
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Prepare a stock solution of PGD2 in an appropriate solvent (e.g., ethanol) and dilute in

Assay Medium to the desired final concentration (e.g., 10 nM, which is a commonly used

concentration to induce chemotaxis).

Pre-incubation of Eosinophils:

In separate tubes, pre-incubate the eosinophil suspension (1 x 10^6 cells/mL) with an

equal volume of the various concentrations of Ramatroban or vehicle (Assay Medium with

0.1% DMSO) for 30 minutes at 37°C.

Setting up the Transwell Migration Assay:

Add 600 µL of Assay Medium containing PGD2 (chemoattractant) to the lower wells of a

24-well plate.

For negative control wells, add 600 µL of Assay Medium without PGD2.

Place the transwell inserts into the wells.

Add 100 µL of the pre-incubated eosinophil suspension (containing Ramatroban or

vehicle) to the upper chamber of each transwell insert.

Incubation: Incubate the plate for 1.5 to 3 hours at 37°C in a humidified incubator with 5%

CO2. The optimal incubation time should be determined empirically.

Quantification of Migrated Cells:

After incubation, carefully remove the transwell inserts.

Collect the cell suspension from the lower chamber.

Quantify the number of migrated eosinophils using one of the following methods:

Flow Cytometry: Add a known number of counting beads to the collected cell

suspension and analyze by flow cytometry. This allows for precise quantification of

migrated cells.

Manual Counting: Count the cells using a hemocytometer.
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Eosinophil Peroxidase (EPO) Assay: Lyse the migrated cells and measure the EPO

activity using a colorimetric substrate. A standard curve with known numbers of

eosinophils should be generated.

Data Analysis
Calculate the percentage of migration for each condition relative to the total number of cells

added to the upper chamber. The inhibitory effect of Ramatroban can be expressed as the

percentage inhibition of PGD2-induced migration.

Percentage Inhibition = [1 - (Migration with Ramatroban and PGD2 - Spontaneous Migration) /

(Migration with PGD2 alone - Spontaneous Migration)] x 100

"Spontaneous Migration" refers to the number of cells that migrated in the absence of PGD2.

Data Presentation
The quantitative data from the eosinophil migration assay can be summarized in a table for

clear comparison of the effects of different concentrations of Ramatroban.

Treatment
Group

Chemoattra
ctant
(PGD2)

Ramatroba
n
Concentrati
on (nM)

Number of
Migrated
Eosinophils
(x 10^4)

Percentage
Migration
(%)

Percentage
Inhibition
(%)

Negative

Control
- 0 0.5 ± 0.1 0.5 N/A

Vehicle

Control
+ 0 5.2 ± 0.4 5.2 0

Ramatroban + 0.1 4.8 ± 0.3 4.8 8.5

Ramatroban + 1 3.9 ± 0.2 3.9 27.7

Ramatroban + 10 2.1 ± 0.2 2.1 66.0

Ramatroban + 100 0.8 ± 0.1 0.8 93.6

Ramatroban + 1000 0.6 ± 0.1 0.6 97.9
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Data are presented as mean ± standard deviation from three independent experiments. The

initial number of eosinophils added to the upper chamber was 1 x 10^5.

Conclusion
This protocol provides a robust and reproducible method for assessing the inhibitory effect of

Ramatroban on PGD2-induced eosinophil migration in vitro. The transwell migration assay is a

valuable tool for characterizing the potency of CRTH2 antagonists and for screening novel

compounds in drug discovery programs targeting eosinophilic inflammation. The provided

diagrams and structured data presentation facilitate a clear understanding of the experimental

design and results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Eosinophil Development, Regulation of Eosinophil-Specific Genes, and Role of
Eosinophils in the Pathogenesis of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

2. Mechanisms of eosinophilic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

3. Frontiers | Eosinophil Cytokines, Chemokines, and Growth Factors: Emerging Roles in
Immunity [frontiersin.org]

4. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease:
Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

5. Over-expression of CRTH2 indicates eosinophilic inflammation and poor prognosis in
recurrent nasal polyps - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols: Assessing
Ramatroban's Effect on Eosinophil Migration In Vitro]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1678793#protocol-for-assessing-
ramatroban-s-effect-on-eosinophil-migration-in-vitro]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1678793?utm_src=pdf-body
https://www.benchchem.com/product/b1678793?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3283796/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3283796/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7203432/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2014.00570/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2014.00570/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC5529497/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5529497/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9716025/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9716025/
https://www.benchchem.com/product/b1678793#protocol-for-assessing-ramatroban-s-effect-on-eosinophil-migration-in-vitro
https://www.benchchem.com/product/b1678793#protocol-for-assessing-ramatroban-s-effect-on-eosinophil-migration-in-vitro
https://www.benchchem.com/product/b1678793#protocol-for-assessing-ramatroban-s-effect-on-eosinophil-migration-in-vitro
https://www.benchchem.com/product/b1678793#protocol-for-assessing-ramatroban-s-effect-on-eosinophil-migration-in-vitro
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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